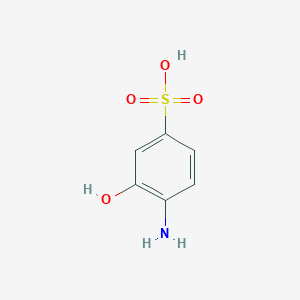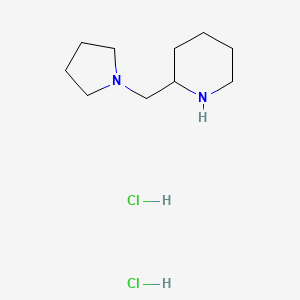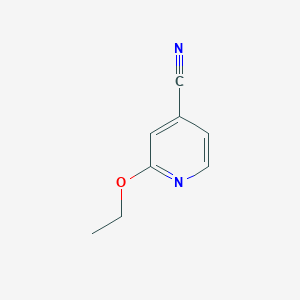![molecular formula C8H5FS B1319160 4-フルオロベンゾ[b]チオフェン CAS No. 310466-38-7](/img/structure/B1319160.png)
4-フルオロベンゾ[b]チオフェン
概要
説明
4-Fluorobenzo[b]thiophene is a heterocyclic compound that consists of a benzene ring fused to a thiophene ring with a fluorine atom attached at the fourth position of the benzene ring.
科学的研究の応用
4-Fluorobenzo[b]thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes, and other electronic materials .
生化学分析
Biochemical Properties
4-Fluorobenzo[b]thiophene plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been found to act as a selective inhibitor of class II histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression . This interaction is crucial as it can influence the acetylation status of histones, thereby affecting chromatin structure and gene transcription. Additionally, 4-Fluorobenzo[b]thiophene has shown potential as an agonist of sphingosine-1-phosphate (S1P) receptors, which are involved in various cellular processes such as cell growth, survival, and migration .
Cellular Effects
The effects of 4-Fluorobenzo[b]thiophene on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving HDACs and S1P receptors. By inhibiting HDACs, 4-Fluorobenzo[b]thiophene can lead to increased acetylation of histones, resulting in altered gene expression patterns . This can affect cellular metabolism, differentiation, and apoptosis. Furthermore, as an S1P receptor agonist, it can modulate cell migration and survival, impacting processes such as wound healing and immune responses .
Molecular Mechanism
At the molecular level, 4-Fluorobenzo[b]thiophene exerts its effects through specific binding interactions with biomolecules. Its inhibition of HDACs involves binding to the active site of the enzyme, preventing the deacetylation of histones and other substrates . This inhibition can lead to changes in chromatin structure and gene expression. Additionally, its agonistic action on S1P receptors involves binding to the receptor, activating downstream signaling pathways that regulate cell growth and survival . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluorobenzo[b]thiophene have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that continuous exposure to 4-Fluorobenzo[b]thiophene can lead to sustained changes in gene expression and cellular metabolism, particularly through its interaction with HDACs and S1P receptors .
Dosage Effects in Animal Models
The effects of 4-Fluorobenzo[b]thiophene vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects on cell signaling and gene expression without significant toxicity . At higher doses, toxic or adverse effects have been reported, including disruptions in cellular metabolism and increased apoptosis . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-Fluorobenzo[b]thiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 4-Fluorobenzo[b]thiophene is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution within the body .
Subcellular Localization
The subcellular localization of 4-Fluorobenzo[b]thiophene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can localize to the nucleus, where it interacts with HDACs and influences gene expression . Additionally, its presence in the cytoplasm can affect signaling pathways involving S1P receptors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[b]thiophene can be achieved through several methods. One common approach involves the cyclization of 4-fluorophenylacetylene with sulfur sources under specific conditions. Another method includes the reaction of 4-fluorobenzoyl chloride with thiourea, followed by cyclization .
Industrial Production Methods: Industrial production of 4-Fluorobenzo[b]thiophene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization reactions .
化学反応の分析
Types of Reactions: 4-Fluorobenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted position or the thiophene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of 4-Fluorobenzo[b]thiophene varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .
類似化合物との比較
Benzo[b]thiophene: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluorobenzo[b]thiophene: Fluorine atom at the second position, leading to variations in reactivity and applications.
3-Fluorobenzo[b]thiophene:
Uniqueness: 4-Fluorobenzo[b]thiophene is unique due to the specific positioning of the fluorine atom, which influences its electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .
特性
IUPAC Name |
4-fluoro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIWFWNSLJDPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597944 | |
| Record name | 4-Fluoro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310466-38-7 | |
| Record name | 4-Fluorobenzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=310466-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ol](/img/structure/B1319086.png)


![(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B1319092.png)







